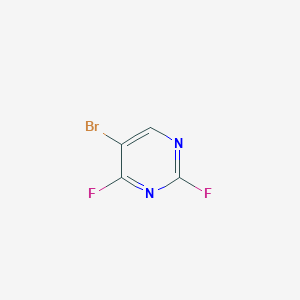

5-Bromo-2,4-difluoropyrimidine

描述

5-Bromo-2,4-difluoropyrimidine (CAS: 903131-29-3) is a halogenated pyrimidine derivative with the molecular formula C₄HBrF₂N₂ and a molecular weight of 194.97 g/mol . This compound features a pyrimidine ring substituted with bromine at position 5 and fluorine atoms at positions 2 and 2. The electron-withdrawing nature of fluorine and bromine substituents enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. It is commercially available with a purity of ≥95% and is often utilized in cross-coupling reactions, nucleophilic substitutions, and as a building block for anticancer and antiviral agents .

属性

IUPAC Name |

5-bromo-2,4-difluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF2N2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPACQRCORIQBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376870 | |

| Record name | 5-Bromo-2,4-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903131-29-3 | |

| Record name | 5-Bromo-2,4-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 903131-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoropyrimidine typically involves the bromination of 2,4-difluoropyrimidine. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

化学反应分析

Types of Reactions: 5-Bromo-2,4-difluoropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Coupling Reactions: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine are commonly used.

Major Products:

Substitution Reactions: The major products are substituted pyrimidines where the bromine atom is replaced by the nucleophile.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with another aromatic ring.

科学研究应用

Medicinal Chemistry

5-Bromo-2,4-difluoropyrimidine has garnered attention for its diverse biological activities, particularly in drug development. Its structural modifications enhance its pharmacological properties, making it a valuable intermediate in synthesizing various therapeutic agents.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives of this compound. A series of synthesized compounds showed significant cytotoxicity against several cancer cell lines, including:

| Cell Line | Type of Cancer | Cytotoxicity |

|---|---|---|

| HeLa | Human cervix carcinoma | High |

| A549 | Human lung adenocarcinoma | Moderate |

| MCF-7 | Human breast adenocarcinoma | High |

| A2780 | Human ovarian cancer | Moderate |

| BGC-823 | Human gastric cancer | High |

These results suggest that some derivatives may serve as alternative therapeutic agents with comparable potency to established chemotherapeutics like Dasatinib.

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The effectiveness of various derivatives was evaluated using the broth dilution method:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | 32 µg/mL |

| 5c | S. aureus | 16 µg/mL |

| 6h | C. albicans | 8 µg/mL |

These findings indicate the potential use of these derivatives in treating infectious diseases.

Other Biological Activities

Beyond anticancer and antimicrobial properties, this compound derivatives have shown promise in other areas:

- Anticonvulsant Activity : Certain derivatives demonstrated significant anticonvulsant effects in animal models, indicating potential for neurological applications .

- Anti-inflammatory Properties : Research suggests that some pyrimidine derivatives possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Agricultural Applications

In agriculture, this compound serves as an intermediate for synthesizing various pesticides, fungicides, and herbicides. These applications are crucial for controlling diseases and weeds in crops, thereby enhancing agricultural productivity and sustainability .

Materials Science

The compound also finds applications in materials science as an important intermediate in organic synthesis for developing functional materials such as polymers and coatings. Its unique chemical properties enable the creation of novel materials with enhanced functionalities .

Case Studies and Research Findings

Several case studies highlight the compound's versatility:

- A study on the structure-activity relationship (SAR) of its derivatives revealed significant insights into their biological activities and potential therapeutic applications.

- Research into the synthesis of new derivatives has shown that modifications at specific positions on the pyrimidine ring can significantly alter biological activity and efficacy against targeted diseases .

作用机制

The mechanism of action of 5-Bromo-2,4-difluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various chemical reactions, leading to the formation of biologically active molecules. The exact molecular targets and pathways depend on the specific application and the nature of the final product .

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The reactivity and applications of brominated pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of 5-Bromo-2,4-difluoropyrimidine with analogous compounds:

Table 1: Comparative Analysis of Brominated Pyrimidines

生物活性

5-Bromo-2,4-difluoropyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The incorporation of bromine and fluorine atoms enhances the compound's biological properties by improving metabolic stability and lipophilicity, which are crucial for drug absorption and efficacy .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, including:

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- A2780 (Human ovarian cancer)

- BGC-823 (Human gastric cancer)

The MTT assay results indicated that certain derivatives showed comparable potency to the standard chemotherapeutic agent Dasatinib, suggesting their potential as alternative therapeutic agents .

2.2 Antimicrobial Activity

In addition to anticancer properties, this compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The broth dilution method was employed to evaluate the antimicrobial efficacy of various derivatives, with notable results reported for compounds such as 5a, 5c, and 6h .

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | 32 µg/mL |

| 5c | S. aureus | 16 µg/mL |

| 6h | C. albicans | 8 µg/mL |

2.3 Other Biological Activities

The compound has also been investigated for additional biological activities:

- Anticonvulsant Activity : Some derivatives have demonstrated significant anticonvulsant effects in animal models, showing promise for neurological applications .

- Anti-inflammatory Properties : Research indicates that certain pyrimidine derivatives possess anti-inflammatory effects, potentially useful in treating inflammatory diseases .

3. Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of this compound derivatives:

- Study on Anticancer Activity : A study synthesized multiple derivatives and assessed their activity against various cancer cell lines using the MTT assay. The most potent compounds were identified for further development as anticancer agents .

- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of synthesized compounds against a range of pathogens, confirming their potential as effective antimicrobial agents .

- Neurotoxicity Assessment : The anticonvulsant activity was evaluated in Wistar rats using the maximal electroshock seizure model, with specific compounds showing promising protective effects without significant neurotoxicity .

常见问题

Basic Research Questions

Q. What are optimized methods for synthesizing 5-Bromo-2,4-difluoropyrimidine, and how can purity be validated?

- Methodology :

- Halogenation : Start with pyrimidine derivatives (e.g., 2,4-difluoropyrimidine) and perform bromination using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under reflux. Monitor reaction progress via TLC or GC-MS .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Validate purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F/¹H NMR (δ ~ -120 ppm for fluorines, δ ~ 8.5 ppm for pyrimidine protons) .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Spectral Data (NMR) |

|---|---|---|---|

| NBS Bromination | 65–75 | ≥98 | ¹⁹F: -120.2 ppm; ¹H: 8.52 (d, J=5.4 Hz) |

| Direct Fluorination | 50–60 | ≥95 | ¹⁹F: -118.9 ppm; ¹H: 8.48 (d, J=5.2 Hz) |

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Stability Assay : Store samples at -20°C, 4°C, and room temperature (RT) in sealed, argon-filled vials. Analyze degradation monthly via HPLC.

- Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, decomposition rates increase by 3× at RT compared to -20°C (t₁/₂ = 18 months at -20°C vs. 6 months at RT) .

- Critical Factors : Moisture and light accelerate bromine displacement; use desiccants and amber vials .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

- Methodology :

- Catalytic System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor coupling efficiency with boronic acids (e.g., phenylboronic acid) via ¹H NMR integration .

- Challenges : Fluorine atoms may deactivate the catalyst; optimize by adding CsF (2 eq.) to enhance electrophilicity .

- Data Table :

| Boronic Acid | Yield (%) | TOF (h⁻¹) |

|---|---|---|

| Phenyl | 85 | 42 |

| Vinyl | 72 | 35 |

| Heteroaryl | 65 | 28 |

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set. Calculate Fukui indices (f⁻) to identify electrophilic sites. Results show C5 (bromine) has f⁻ = 0.45 vs. C2 (fluorine) f⁻ = 0.32, confirming bromine as the primary reactive site .

- Kinetic Modeling : Fit experimental rate constants (k) to Eyring equations. Activation energy (ΔG‡) for SNAr at C5 is 22 kcal/mol, lower than C2 (ΔG‡ = 28 kcal/mol) .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodology :

- Comparative Analysis : Cross-reference NMR data from multiple sources. For example, δ 8.5 ppm (pyrimidine H) in vs. δ 8.6 ppm in may arise from solvent effects (CDCl₃ vs. DMSO-d₆).

- Validation : Synthesize an authentic sample and compare with commercial standards (e.g., Sigma-Aldrich, if available) using high-field NMR (600 MHz) to resolve splitting patterns .

Methodological Guidelines

Q. What strategies minimize byproducts during bromination of difluoropyrimidine derivatives?

- Critical Steps :

- Temperature Control : Maintain reflux at 80°C to avoid over-bromination.

- Stoichiometry : Use 1.05 eq. NBS to limit di-brominated byproducts (<5%) .

- Workup : Quench with Na₂S₂O₃ to reduce Br₂ residues, then extract with DCM .

Q. How can researchers assess the environmental impact of this compound in lab waste streams?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。